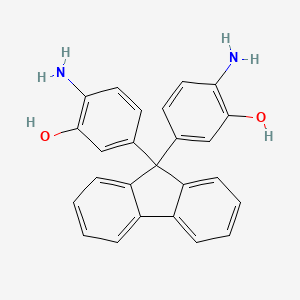
3,3'-(9H-Fluorene-9,9-diyl)bis(6-aminophenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(9H-Fluorene-9,9-diyl)bis(6-aminophenol) is an organic compound that belongs to the class of fluorenes This compound is characterized by the presence of two aminophenol groups attached to a fluorene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(9H-Fluorene-9,9-diyl)bis(6-aminophenol) typically involves multi-step reactions starting from fluorene derivatives. One common method involves the bromination of fluorene to produce 2,7-dibromofluorene, followed by a reaction with aminophenol under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(9H-Fluorene-9,9-diyl)bis(6-aminophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The aminophenol groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted aminophenol compounds
Wissenschaftliche Forschungsanwendungen
3,3’-(9H-Fluorene-9,9-diyl)bis(6-aminophenol) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3,3’-(9H-Fluorene-9,9-diyl)bis(6-aminophenol) involves its interaction with specific molecular targets and pathways. The aminophenol groups can form hydrogen bonds and interact with enzymes, potentially inhibiting their activity. The fluorene backbone provides structural stability and enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: This compound has similar structural features but with hydroxyphenyl groups instead of aminophenol groups.
4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol): Another similar compound with methylphenol groups.
3,3’-(9H-Fluorene-9,9-diyl)dipropanoic acid: This compound has propanoic acid groups instead of aminophenol groups.
Uniqueness
3,3’-(9H-Fluorene-9,9-diyl)bis(6-aminophenol) is unique due to the presence of aminophenol groups, which provide distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
152480-72-3 |
|---|---|
Molekularformel |
C25H20N2O2 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
2-amino-5-[9-(4-amino-3-hydroxyphenyl)fluoren-9-yl]phenol |
InChI |
InChI=1S/C25H20N2O2/c26-21-11-9-15(13-23(21)28)25(16-10-12-22(27)24(29)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,28-29H,26-27H2 |
InChI-Schlüssel |
XPAKOSSMKJYGJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)N)O)C5=CC(=C(C=C5)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


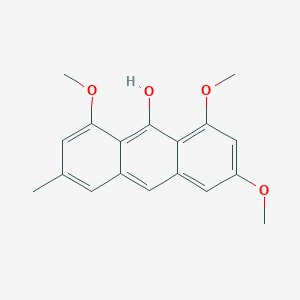
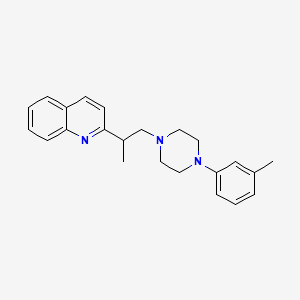
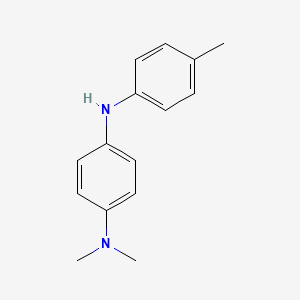

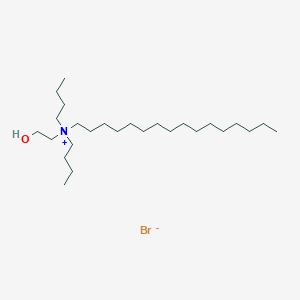
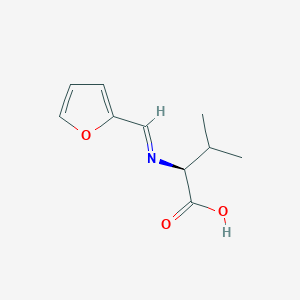
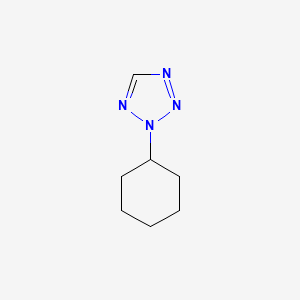

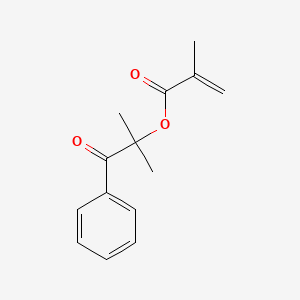
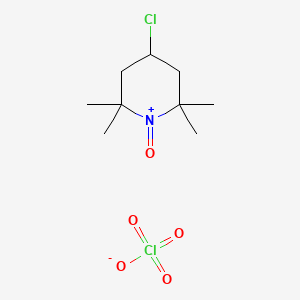
![2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol](/img/structure/B14276920.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester](/img/structure/B14276934.png)

